(1S)-cis-(alphaS)-cypermethrin

Description

Stereochemical Configuration and Absolute Stereochemistry

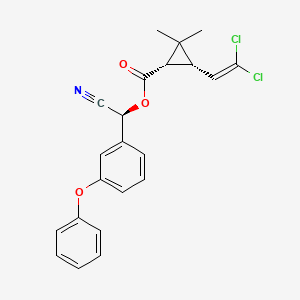

(1S)-cis-(alphaS)-cypermethrin exhibits a precisely defined three-dimensional molecular architecture characterized by specific stereochemical configurations at three distinct chiral centers within its molecular framework. The compound possesses the molecular formula C22H19Cl2NO3 with a relative molecular mass of 416.3 daltons, and bears the Chemical Abstracts Service registry number 72204-43-4. The stereochemical designation (1S)-cis-(alphaS) describes the absolute configuration at each of the three chiral centers present in the molecule, specifically indicating the S-configuration at the cyclopropane carbon-1 position, the cis-relationship between substituents on the cyclopropane ring, and the S-configuration at the alpha-carbon of the benzyl moiety.

The absolute stereochemistry of this compound can be systematically described using the complete International Union of Pure and Applied Chemistry nomenclature as (S)-α-cyano-3-phenoxybenzyl-(1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. This designation provides unambiguous identification of the spatial arrangement of all substituents around each chiral center, establishing the precise three-dimensional molecular geometry that distinguishes this isomer from its seven stereoisomeric counterparts. The compound functions as a cyclopropanecarboxylate ester, with the ester linkage connecting the carboxylic acid portion derived from the substituted cyclopropane ring to the alcohol portion represented by the substituted benzyl group.

The stereochemical configuration directly influences the compound's physical properties and crystalline behavior. Crystallographic studies have demonstrated that this compound adopts specific molecular conformations in the solid state, with particular orientations of the phenoxy group and cyclopropane ring that reflect the constraints imposed by its absolute stereochemistry. The molecular geometry exhibits characteristic bond angles and dihedral angles that are consistent with the S-configurations at the designated chiral centers, providing structural validation of the assigned absolute stereochemistry.

Position Within the Cypermethrin Isomeric Family

This compound occupies a specific position within the eight-member family of cypermethrin stereoisomers, representing one of the four cis-configured isomers that collectively distinguish themselves from the four trans-configured alternatives. The complete cypermethrin isomeric family consists of eight stereoisomers arising from the presence of three chiral centers within the molecular structure, mathematically generating 2³ = 8 possible stereochemical combinations. These eight isomers are systematically organized into four pairs of enantiomers, with each pair designated according to the geometric relationship between substituents on the cyclopropane ring.

Within the cis-isomer subfamily, this compound is paired with its enantiomer (1R)-cis-(alphaR)-cypermethrin, together constituting what is commercially recognized as alpha-cypermethrin. This enantiomeric pair represents a racemic mixture maintaining a 1:1 ratio of the two mirror-image molecules, distinguished from other cypermethrin formulations by its specific stereoisomeric composition. The four cis-isomers of cypermethrin, including this compound, are designated in various nomenclature systems as cis-I and cis-II pairs, with this compound specifically belonging to the cis-II pair alongside its enantiomer.

The isomeric composition data reveals that within technical-grade cypermethrin, this compound typically comprises approximately 11% of the total isomeric mixture, while in alpha-cypermethrin formulations, this specific isomer constitutes 50% of the total composition. This enhanced concentration in alpha-cypermethrin reflects the selective enrichment process that isolates the cis-II enantiomeric pair from the broader cypermethrin mixture. The remaining cypermethrin isomers include the other cis-configured stereoisomers and four trans-configured isomers, each contributing different proportions to the overall isomeric distribution pattern.

| Stereoisomer | Cypermethrin Content (%) | Alpha-cypermethrin Content (%) | Configuration Type |

|---|---|---|---|

| This compound | 11 | 50 | cis-II |

| (1R)-cis-(alphaR)-cypermethrin | 11 | 50 | cis-II |

| (1R)-cis-(alphaR)-cypermethrin | 14 | 0 | cis-I |

| This compound | 14 | 0 | cis-I |

| Trans-isomers (four total) | 50 | 0 | trans-I and trans-II |

Structural Elucidation and Confirmation Methodologies

The structural elucidation and confirmation of this compound requires sophisticated analytical methodologies capable of distinguishing between closely related stereoisomers while providing definitive identification of the absolute stereochemical configuration. Gas chromatography represents the primary analytical technique employed for cypermethrin isomer separation and identification, with specific chromatographic conditions optimized to achieve baseline resolution of individual stereoisomers. Under appropriate gas chromatographic conditions with sufficiently extended runtime protocols, the eight cypermethrin isomers typically separate into four distinct chromatographic peaks, each corresponding to a pair of enantiomers.

Advanced gas chromatography-mass spectrometry methodologies provide enhanced specificity for this compound identification through characteristic fragmentation patterns that reflect the unique structural features of this specific stereoisomer. The mass spectrometric fragmentation typically produces diagnostic ions at mass-to-charge ratios of 207, 209, and 211, originating from the dichlorovinyl-dimethylcyclopropanecarboxyl molecular fragment that retains stereochemical information. These fragmentation patterns, combined with retention time data from optimized chromatographic separations, enable unambiguous identification of this compound within complex mixtures containing multiple cypermethrin stereoisomers.

High-performance liquid chromatography methodologies have been developed to complement gas chromatographic approaches, particularly for applications requiring enhanced sensitivity or alternative separation mechanisms. Liquid chromatography-electrospray ionization-tandem mass spectrometry methods provide exceptional sensitivity and selectivity for this compound detection, with optimized gradient elution protocols designed to achieve adequate separation of the target compound from closely related stereoisomers. The electrospray ionization process generates characteristic pseudomolecular ions and product ions that facilitate both qualitative identification and quantitative determination of this specific stereoisomer.

Nuclear magnetic resonance spectroscopy serves as a definitive structural confirmation technique, providing detailed information about the three-dimensional molecular architecture of this compound. Proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectra reveal characteristic chemical shift patterns and coupling constants that reflect the specific stereochemical environment around each chiral center. The nuclear magnetic resonance data provides direct evidence for the assigned absolute stereochemistry, with stereochemical assignments confirmed through comparison with authentic reference standards and computational modeling predictions.

Comparative Structural Analysis Among Cypermethrin Stereoisomers

Comparative structural analysis of this compound relative to other cypermethrin stereoisomers reveals systematic relationships between stereochemical configuration and molecular properties that illuminate fundamental structure-activity principles within pyrethroid chemistry. The eight cypermethrin stereoisomers can be systematically compared based on their stereochemical configurations at the three chiral centers, revealing how specific geometric arrangements influence physical properties, chemical reactivity, and analytical behavior. The cis-configured isomers, including this compound, exhibit distinct conformational preferences compared to their trans-configured counterparts, with the cis-geometry imposing specific spatial constraints on molecular flexibility.

Crystallographic studies have provided detailed comparative data regarding the solid-state structures of various cypermethrin stereoisomers, revealing how stereochemical differences translate into distinct crystal packing arrangements and intermolecular interaction patterns. The crystal structure of this compound demonstrates specific molecular conformations that differ systematically from those observed in trans-configured isomers, with particular differences in the orientation of the phenoxy group relative to the cyclopropane ring system. These structural variations reflect the inherent conformational preferences imposed by the different stereochemical configurations and provide insight into the molecular basis for differential physical properties among the stereoisomers.

Comparative analytical data demonstrates that this compound exhibits characteristic retention behavior in both gas chromatographic and liquid chromatographic systems that distinguishes it from other cypermethrin stereoisomers. The compound typically elutes as part of the cis-II chromatographic peak in conventional analytical methods, requiring specialized chromatographic conditions for individual resolution from its enantiomeric partner (1R)-cis-(alphaR)-cypermethrin. Advanced chromatographic methodologies have been developed to achieve enhanced separation of individual stereoisomers, enabling direct comparative analysis of retention behavior and peak characteristics among all eight cypermethrin stereoisomers.

The comparative mass spectrometric behavior of cypermethrin stereoisomers reveals that while all isomers produce similar fragmentation patterns due to their identical molecular formulas, subtle differences in fragmentation intensities and product ion distributions can provide stereochemical information under optimized analytical conditions. This compound produces characteristic product ion ratios that reflect its specific stereochemical configuration, with fragmentation patterns that can be distinguished from those of trans-configured isomers through careful analytical optimization.

| Property | This compound | Trans-isomers | Other cis-isomers |

|---|---|---|---|

| Molecular Weight | 416.3 g/mol | 416.3 g/mol | 416.3 g/mol |

| Chiral Configuration | (1S)-cis-(alphaS) | Various trans | Various cis |

| Alpha-cypermethrin Content | 50% | 0% | 50% (enantiomer) |

| Crystal System | Specific polymorph | Different polymorphs | Related polymorphs |

| Chromatographic Peak | cis-II | trans-I, trans-II | cis-I, cis-II |

Properties

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-QWFCFKBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058248 | |

| Record name | RU 28000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72204-43-4 | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72204-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU-28000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072204434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 28000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(R*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-28000 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9SXW7V36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Synthesis from 3-Phenoxybenzaldehyde and DV-Acid Chloride

The foundational method for synthesizing cypermethrin derivatives involves the condensation of 3-phenoxybenzaldehyde with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) in the presence of sodium cyanide . This reaction proceeds via a nucleophilic addition-elimination mechanism, where the cyanide ion attacks the aldehyde carbonyl, forming a cyanohydrin intermediate. Subsequent esterification with DV-acid chloride yields the α-cyano-3-phenoxybenzyl ester backbone of cypermethrin .

Key Conditions :

-

Solvent System : Tetrahydrofuran (THF) and dichloromethane (DCM) in a 1:1 ratio with water .

-

Temperature : Maintained at 15°C during cyanide addition to prevent side reactions .

This method’s stereochemical outcome depends on the configuration of the DV-acid chloride. Using enantiomerically pure (1R,3R)-DV-acid chloride ensures the formation of the desired (1S)-cis-(alphaS) isomer .

Phase Transfer Catalysis for Enhanced Efficiency

Phase transfer catalysts (PTCs) significantly improve reaction kinetics by facilitating the transfer of reactants between immiscible phases. In one protocol, sodium cyanide and a PTC (e.g., tetrabutylammonium bromide) are dissolved in water, followed by the addition of 3-phenoxybenzaldehyde and DV-acid chloride . The PTC enhances the solubility of ionic cyanide in the organic phase, accelerating the cyanohydrin formation .

Optimized Parameters :

-

Temperature : 25–35°C during initial mixing, reduced to 15–17°C for DV-acid chloride addition .

-

Purity : Final product achieves ≥98.5% purity with ≤0.1% residual aldehyde .

-

Workup : Sequential water washes and vacuum distillation remove impurities .

This method reduces energy consumption and improves yield coefficients compared to traditional approaches .

Epimerization and Isomer Separation Techniques

Isolation of (1S)-cis-(alphaS)-cypermethrin often requires resolving stereoisomers from racemic mixtures. A patented method involves dissolving crude cypermethrin in isopropanol-triethylamine (3:1 v/v), inducing crystallization of the α-cypermethrin fraction . The β-isomers remain solubilized, enabling mechanical separation .

Critical Factors :

-

Solvent Ratio : Isopropanol-triethylamine (3:1) optimally differentiates isomer solubilities .

-

Crystallization Temperature : 10–25°C promotes selective α-isomer precipitation .

-

Yield : 80% purity for α-cypermethrin, with further recrystallization achieving >99% .

Epimerization of β-isomers to the α-form using catalytic bases (e.g., K₂CO₃) is also documented, though this requires stringent temperature control to avoid degradation .

Solvent Systems and Reaction Optimization

Solvent choice profoundly influences reaction efficiency and stereoselectivity. A comparative analysis reveals:

| Solvent System | Role | Impact on Yield |

|---|---|---|

| THF/DCM/water | Facilitates biphasic reaction | 95.5% |

| n-Hexane/dichloroethane | Enhances α-isomer crystallization | 89% |

| Isopropanol-triethylamine | Isomer separation | 80% |

Polar aprotic solvents like THF stabilize intermediates, while nonpolar solvents aid in post-reaction purification .

Two-Step Synthesis via Cis-Cypermethrin Intermediate

A novel two-step approach synthesizes this compound from cis-cypermethrin acid chloride :

-

Step 1 : React cis-cypermethrin acid chloride with 3-phenoxybenzaldehyde using NaCN and a PTC.

-

Step 2 : Epimerize intermediate under acidic conditions (pH 3–5) to enrich the αS configuration .

Advantages :

Comparative Analysis of Synthesis Methods

The table below evaluates four prominent methods:

Chemical Reactions Analysis

Types of Reactions: (1S)-cis-(alphaS)-cypermethrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Insect Control

(1S)-cis-(alphaS)-cypermethrin is primarily employed as an insecticide in agricultural settings. It effectively targets various insect pests across multiple crop categories:

- Crops Treated :

- Cereals (e.g., wheat, barley)

- Cotton

- Oilseed crops (e.g., soybeans, canola)

- Vegetables and fruits

The compound acts on the nervous system of insects, leading to paralysis and death. Its efficacy is attributed to its ability to disrupt sodium channel function in nerve cells, resulting in uncoordinated movements and eventual mortality of the pests .

Residue Studies

Research has demonstrated that residues of this compound can persist in treated crops. For instance, studies indicate that residues were detectable in wheat grain and forage after application. The major part of the residue was found to be the parent compound, with minimal translocation to the grain .

Table 1: Residue Distribution in Wheat Plants

| Component | Concentration (mg/kg) | Sample Type |

|---|---|---|

| Parent Compound | 0.022 | Grain |

| Cis Isomer 1 | 97.8 | Late Forage |

| Trans Isomer 3 | 6.9 | Straw |

Study on Residue Management

A study conducted by Mercer et al. (1994) evaluated the residue levels of this compound in wheat plants treated with [14C-vinyl] alpha-cypermethrin at varying application rates. The findings revealed significant residue concentrations in different plant parts, emphasizing the need for monitoring and management practices to minimize potential exposure through food sources .

Toxicological Studies

Toxicological assessments have shown that this compound poses risks to non-target organisms, including aquatic life and beneficial insects. Acute toxicity studies indicate that exposure can lead to neurological disturbances in mammals at high doses .

Table 2: Acute Toxicity Data Summary

| Species | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Mice | 1200 | Ataxia, ungroomed coat |

| Sheep | 21.9 | Radioactivity measured in tissues |

Environmental Monitoring

Monitoring studies have been conducted to assess the environmental impact of this compound following agricultural applications. High concentrations have been detected in soil and water samples near treated fields, raising concerns about runoff and ecological effects .

Mechanism of Action

(1S)-cis-(alphaS)-cypermethrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death. The compound binds to specific sites on the sodium channels, disrupting normal nerve function and causing hyperexcitation.

Comparison with Similar Compounds

Isomer Composition and Insecticidal Activity

Key Findings :

Physicochemical Properties

| Property | This compound | Alpha-Cypermethrin | Beta-Cypermethrin | Deltamethrin |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 832.59 | 416.3 (per isomer) | 416.3 (per isomer) | 505.2 |

| Melting Point (°C) | 78–81 | 78–81 | 60–65 | 98–101 |

| Density (g/cm³) | 1.12 | 1.12 | 1.1 | 1.5 |

| Vapor Pressure (Pa) | 1.7 × 10⁻⁶ | 1.7 × 10⁻⁶ | 2.3 × 10⁻⁶ | 2.0 × 10⁻⁸ |

| Water Solubility (mg/L) | <0.01 | <0.01 | <0.01 | 0.002 |

Key Findings :

Metabolic and Toxicokinetic Profiles

Key Findings :

Biological Activity

(1S)-cis-(alphaS)-cypermethrin, commonly referred to as alpha-cypermethrin, is a synthetic pyrethroid insecticide widely utilized in agricultural and public health settings. This compound exhibits a range of biological activities, primarily affecting the nervous systems of target organisms, including insects and potentially non-target species such as mammals.

Alpha-cypermethrin is a racemic mixture consisting of two isomers: (1R, cis)S and (1S, cis)R. The mode of action of alpha-cypermethrin involves the disruption of voltage-gated sodium channels (VGSCs) in nerve cells. This disruption leads to prolonged opening of sodium channels, resulting in excessive sodium influx and hyperexcitability in neurons, which can ultimately cause paralysis and death in insects .

Insects

Alpha-cypermethrin is highly toxic to a wide range of insect pests. Its rapid knockdown action allows for effective pest control within minutes of application. The compound's effectiveness is attributed to its ability to bind specifically to sodium channels, causing delayed closure and prolonged neuronal firing, which is lethal to insects .

Mammals

While alpha-cypermethrin is designed for insect control, studies indicate that it can also affect mammals. For instance, exposure to high doses has been linked to neurotoxicity and motor deficits in laboratory animals. Research shows that cypermethrin can cross the blood-brain barrier and may antagonize gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability .

Table 1: Summary of Biological Activities

| Organism | Effect | Mechanism of Action |

|---|---|---|

| Insects | Paralysis and death | Prolonged sodium channel opening |

| Mammals | Neurotoxicity, motor deficits | Disruption of GABAergic signaling |

| Aquatic life | High toxicity | Sodium channel disruption |

Acute Toxicity

Acute toxicity studies have shown that cypermethrin induces typical symptoms associated with pyrethroid intoxication in mammals, including neurological disturbances. For example, studies on mice indicate that doses above 800 mg/kg lead to significant behavioral changes such as ataxia and abnormal gait .

Long-term Exposure

Chronic exposure studies reveal that prolonged low-dose exposure can lead to cumulative effects on neurodevelopment. For instance, developmental exposure followed by adult re-exposure resulted in more pronounced neurodegenerative changes compared to adults treated alone .

Table 2: Toxicity Data from Animal Studies

Q & A

Q. What are the key challenges in synthesizing enantiomerically pure (1S)-cis-(αS)-cypermethrin, and how can they be methodologically addressed?

Synthesis requires precise control over three chiral centers (cyclopropane ring and α-cyano carbon). Asymmetric catalysis or chiral resolution techniques (e.g., enzymatic resolution) are critical to isolate the target isomer . Contamination by trans-isomers or other diastereomers is common; purification via chiral chromatography (e.g., using cellulose-based columns) is recommended . Evidence of purity must include NMR, HPLC with chiral detectors, and optical rotation data .

Q. How do cis- and trans-isomer ratios impact bioactivity assessments in experimental designs?

Cis-isomers exhibit higher insecticidal activity due to enhanced binding to sodium channels . Standardize isomer ratios in test formulations (e.g., 40:60 vs. 50:50 cis:trans) to avoid confounding results . Analytical validation via GC-MS or chiral HPLC is required to confirm ratios before bioassays .

Q. What analytical methods are most reliable for detecting (1S)-cis-(αS)-cypermethrin residues in environmental samples?

Use LC-MS/MS with a chiral column for isomer-specific quantification, achieving detection limits <0.1 ppb . For metabolites like 3-phenoxybenzoic acid (3-PBA), employ derivatization (e.g., methylation) followed by GC-ECD . Validate methods using matrix-matched calibration to account for soil or water interferences .

Advanced Research Questions

Q. How do toxicokinetic differences between cis- and trans-isomers influence metabolic modeling in mammals?

Cis-isomers are absorbed faster and metabolized via esterase-mediated hydrolysis to DCVA (cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), while trans-isomers undergo slower oxidative pathways . Use compartmental models to separately track cis/trans isomer kinetics, incorporating parameters like plasma half-life (cis: 6–8 hrs; trans: 12–15 hrs) . Include urinary 3-PBA as a biomarker for cumulative exposure .

Q. What molecular mechanisms underpin resistance to (1S)-cis-(αS)-cypermethrin in pest populations?

Target-site mutations (e.g., kdr mutations in voltage-gated sodium channels) reduce binding affinity . Metabolic resistance involves overexpression of cytochrome P450 enzymes (e.g., CYP6B7) and esterases . Design RNAi or CRISPR-based assays to silence resistance genes in S. littoralis or H. armigera models .

Q. How does stereochemical configuration affect environmental persistence and non-target toxicity?

Cis-isomers degrade faster in aerobic soils (DT₅₀: 10–15 days) compared to trans-isomers (DT₅₀: 30–40 days) due to microbial esterase activity . For aquatic toxicity studies, prioritize cis-isomer testing on D. magna (EC₅₀: 0.2 µg/L) due to higher bioaccumulation potential .

Methodological Recommendations

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm spatial configuration .

- Resistance Screening : Combine synergist assays (PBO for P450s, DEF for esterases) with dose-response curves .

- Environmental Modeling : Apply fugacity models to predict isomer-specific fate in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.